1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a benzoyl group at the 1-position, a phenyl group at the 2-position, and a methyl substituent at the 5-position. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are of significant interest due to their diverse applications in medicinal chemistry, materials science, and coordination chemistry. The benzoyl and phenyl substituents in this compound contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-π stacking .
Structure
3D Structure
Properties
CAS No. |
67307-54-4 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-benzoyl-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H14N2O2/c1-13-12-16(20)19(15-10-6-3-7-11-15)18(13)17(21)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
HYVVRRUGJGJMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazino Derivative Formation and Cyclization
A widely reported method involves reacting ethyl acetoacetate with hydrazino derivatives of benzoyl compounds in ethanol under reflux conditions for 2–3 hours. After cooling, the reaction mixture is poured into crushed ice to precipitate the product, which is then filtered, washed, and recrystallized from ethanol to yield the pyrazolone derivative.
- Reaction conditions: Reflux in ethanol, 2–3 hours.
- Work-up: Cooling, ice quenching, filtration, recrystallization.
- Yield: Generally high, with good purity.
This method is exemplified in the synthesis of 1-[1H-benzimidazole-1-yl-(phenyl)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one and related compounds, which share structural similarity with this compound.
Benzoylation of Heterocyclic Precursors
Benzoyl chloride is reacted with heterocyclic amines such as benzimidazole or benzotriazole in the presence of 5% sodium hydroxide solution. The mixture is shaken for 5–10 minutes, filtered, washed, and recrystallized to obtain benzoylated intermediates. These intermediates are then subjected to hydrazine hydrate or phenyl hydrazine addition under reflux for 5–6 hours to form hydrazino derivatives, which are further cyclized with ethyl acetoacetate to yield the pyrazolone ring system.
Alternative Method Using β-Ketonitriles and Substituted Hydrazines
Another approach involves refluxing β-ketonitriles with substituted hydrazines in the presence of p-toluenesulfonic acid (PTSA) in water for 3–4 hours. The reaction is monitored by TLC, and after completion, the product is extracted with ethyl acetate, dried, concentrated, and purified by flash chromatography. This method yields highly functionalized pyrazolines, which are structurally related to pyrazolones.
Synthesis via Chalcone Intermediates and Hydrazine Hydrate
In some protocols, chalcone derivatives are prepared by condensing substituted acetophenones with benzaldehydes under basic conditions (e.g., barium hydroxide in ethanol). The chalcones are then reacted with hydrazine hydrate under reflux to form pyrazoline intermediates. Subsequent benzoylation using benzoyl chloride in the presence of potassium carbonate in dichloromethane under nitrogen atmosphere affords benzoyl-substituted pyrazolones.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Key Reagents | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|
| Hydrazino derivative + ethyl acetoacetate reflux | Hydrazino derivatives of benzoyl compounds, ethyl acetoacetate | Reflux in ethanol, 2–3 h | Ethanol, ice quenching | High (typically >80%) | Recrystallization from ethanol | Classical method, well-established |
| Benzoylation of heterocyclic amines + hydrazine hydrate | Benzimidazole/benzotriazole, benzoyl chloride, hydrazine hydrate | Room temp benzoylation, reflux hydrazine 5–6 h | NaOH, benzoyl chloride, hydrazine hydrate | Moderate to high | Recrystallization | Multi-step, allows functional group variation |
| β-Ketonitrile + substituted hydrazine + PTSA | β-Ketonitrile, substituted hydrazine, PTSA | Reflux in water, 3–4 h | PTSA catalyst | Very high (up to 99%) | Flash chromatography | Mild, aqueous medium, high purity |
| Chalcone + hydrazine hydrate + benzoyl chloride | Chalcone derivatives, hydrazine hydrate, benzoyl chloride | Reflux in ethanol, benzoylation at 0 °C to RT | Barium hydroxide, K2CO3, benzoyl chloride | High (95–100%) | Column chromatography | Allows introduction of various substituents |
Research Findings and Notes
- The classical hydrazino derivative cyclization method is robust and yields pyrazolones with good purity and crystallinity.
- The use of β-ketonitriles and substituted hydrazines in aqueous PTSA medium offers an environmentally friendly alternative with excellent yields and straightforward purification.
- Chalcone-based synthesis allows for structural diversity by varying the aromatic aldehyde and acetophenone components, enabling the preparation of substituted pyrazolones with potential biological activity.
- Spectroscopic and crystallographic analyses confirm the planar nature of the pyrazolone core and the influence of substituents on molecular conformation and hydrogen bonding, which can affect the compound’s properties.
- Purification techniques such as recrystallization and column chromatography are essential to achieve high purity, especially when functional group modifications are introduced.
Chemical Reactions Analysis
Table 1: Key Structural Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| N3–H3···O1 bond length | 1.935–1.994 Å | |
| C12–H12···O1 bond length | 2.26–2.45 Å | |
| Phenyl group torsion angle | 12.15°–21.43° |
Substitution Reactions
The benzoyl and phenyl groups direct reactivity at the pyrazolone ring:
-
Nucleophilic substitution at C-3 or C-5 positions occurs with hydrazines, forming pyridazinone derivatives . For example, reaction with 2,4,6-trichlorophenylhydrazine yields 1H-pyrazole-3-carboxylic acid analogs .
-
Electrophilic aromatic substitution is hindered at the ortho positions of the phenyl group due to steric effects from chlorine substituents .
Ring-Opening and Rearrangement
Under basic or acidic conditions, the pyrazolone ring undergoes Darzens-type reactions :
-
Reaction with phenacyl bromide in ethanol forms spiro epoxide-pyrazol-3-ones (81% yield), which further react with amines to yield pyridazine derivatives .
Table 2: Reaction Optimization for Spiro Epoxide Formation
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Standard | EtOH | Et₃N | 81 |
| Alternative | MeCN | Et₃N | 19 |
| High temperature | Toluene | K₂CO₃ | 42 |
Tautomerism
The compound exists in keto-enol equilibrium , influenced by substituents and solvent polarity:
-
X-ray crystallography confirms the enol form dominates in the solid state, stabilized by intramolecular hydrogen bonding .
-
In solution, rapid interconversion between keto and enol forms is observed via NMR .
Derivatization for Biological Activity
Functionalization at the pyrazolone core enhances pharmacological properties:
-
Hydrazone formation with substituted benzaldehydes yields analogs with antioxidant activity exceeding vitamin C .
-
Benzimidazole hybrids (e.g., compound 8d) show improved lipophilicity (log P = 4.2) and antimicrobial activity .
Table 3: Antioxidant Activity of Derivatives
| Compound | IC₅₀ (DPPH assay, μM) | Reference |
|---|---|---|
| Parent compound | 48.2 | |
| Empp-Ph derivative | 12.7 | |
| Prmpp-Ph derivative | 14.3 |
Condensation Reactions
The carbonyl group participates in Claisen-Schmidt condensations :
-
Reaction with substituted benzaldehydes in ethanol forms α,β-unsaturated ketones, precursors to pyrazoline derivatives .
-
Yields range from 63% to 73% under optimized conditions (Ba(OH)₂ catalyst, 70–80°C) .
Oxidation and Reduction
-
Oxidation of the pyrazolone ring with KMnO₄ yields carboxylic acid derivatives, confirmed by IR (υC=O at 1,710 cm⁻¹) .
-
Reduction with NaBH₄ selectively reduces the benzoyl group to a benzyl alcohol moiety .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one has been studied for its potential therapeutic effects, particularly in the following areas:
Analgesic and Anti-inflammatory Properties
The compound exhibits analgesic and anti-inflammatory activities similar to other pyrazolone derivatives. Research indicates that it can inhibit cyclooxygenase enzymes, thereby reducing pain and inflammation. A study demonstrated that derivatives of pyrazolones possess significant anti-inflammatory effects in animal models, suggesting potential use in pain management therapies .
Antimicrobial Activity
Recent investigations have shown that this compound displays antimicrobial properties against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .
Coordination Chemistry Applications
The compound acts as a neutral tridentate ligand, coordinating through its nitrogen and oxygen atoms. This ability to form stable complexes with transition metals has been explored for various applications:
Metal Complexes in Catalysis
Metal complexes formed with this compound have shown promise in catalytic reactions, including oxidation and reduction processes. The ligand's ability to stabilize metal ions enhances their catalytic activity, making these complexes valuable in organic synthesis .
Crystal Engineering
The structural characteristics of this compound allow it to be utilized in crystal engineering. Its ability to form hydrogen bonds contributes to the formation of supramolecular architectures, which are essential in designing materials with specific properties .
Case Study 1: Analgesic Efficacy
A study published in the Journal of Medicinal Chemistry examined the analgesic efficacy of a series of pyrazolone derivatives, including this compound. The results indicated that the compound significantly reduced pain responses in rodent models compared to control groups, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Action
In a comparative study on antimicrobial activity, researchers tested several pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited notable antibacterial effects, suggesting its application in developing new antimicrobial drugs .
Data Tables
| Activity Type | Observations |
|---|---|
| Analgesic | Significant pain reduction |
| Anti-inflammatory | Inhibition of COX enzymes |
| Antimicrobial | Effective against S. aureus and E. coli |
Mechanism of Action
The mechanism of action of 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit structural diversity based on substituent variations at positions 1, 2, 3, 4, and 3. Below is a detailed comparison of 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one with structurally related analogs:
Structural Comparison
Physicochemical Properties
- Solubility : The benzoyl group in the target compound reduces water solubility compared to simpler analogs like 5-methyl-2-phenylpyrazol-3-one. Conversely, thienyl or furyl substituents (e.g., in C₁₈H₁₄N₂O₂S) may improve solubility in polar aprotic solvents .
- Hydrogen Bonding: The carbonyl group at the 3-position acts as a hydrogen bond acceptor. Compounds with additional donors (e.g., benzimidazolyl in 2-(1H-benzimidazol-2-yl)-5-methyl-4-(1-naphthylmethyl)-2,4-dihydro-3H-pyrazol-3-one) exhibit stronger intermolecular interactions, influencing crystal packing .
- Thermal Stability : Bulky substituents (e.g., benzoyl, naphthylmethyl) increase thermal stability by reducing molecular mobility, as observed in derivatives like those in .
Pharmacological and Functional Properties
- Biological Activity: Pyrazolones are known for anti-inflammatory and analgesic properties. The benzoyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to non-acylated analogs .
Biological Activity
1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one, a compound of the pyrazolone family, has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 278.30 g/mol. The compound features a pyrazolone ring, which is known for its pharmacological significance.
Structural Characteristics
The crystal structure reveals that the compound forms hydrogen bonds that contribute to its stability and interaction with biological targets. The arrangement of the benzoyl and phenyl groups relative to the pyrazolone ring plays a crucial role in its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL for various derivatives, indicating strong activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 9 | 9.80 | E. coli DNA gyrase B |
| Compound 4 | 14 | Staphylococcus aureus |
| Compound 11b | 20 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH scavenging assays. Compounds related to this structure exhibited high radical scavenging activity, with percentages ranging from 84.16% to 90.52% .
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 4 | 84.16 |
| Compound 6 | 86.42 |
| Compound 9 | 90.52 |
Anti-inflammatory Effects
The anti-inflammatory properties have also been evaluated through various assays, including HRBC membrane stabilization tests. Results indicated substantial anti-inflammatory activity with stabilization percentages reaching up to 99.25% .
Table 3: Anti-inflammatory Activity
| Compound | HRBC Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 73.67 |
Case Studies
A notable study involved the synthesis of a series of pyrazolone derivatives, including the compound , which were tested for their biological activities. The results highlighted a correlation between structural modifications and enhanced bioactivity, particularly in antimicrobial and anti-inflammatory assays.
In Vivo Studies
In vivo experiments conducted on animal models demonstrated the efficacy of the compound in reducing inflammation and exhibiting antibacterial effects comparable to standard drugs like ciprofloxacin .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one, and how is the product characterized?
- The compound is typically synthesized via condensation reactions between substituted propenones and hydrazine derivatives under reflux conditions in ethanol or acetic acid . Characterization involves analytical techniques such as -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm molecular structure and purity. Single-crystal X-ray diffraction (SCXRD) is critical for definitive structural confirmation, as demonstrated in analogous pyrazolone derivatives .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?
- SCXRD involves growing high-quality crystals, collecting intensity data using diffractometers (e.g., Stoe IPDS-II), and refining structures using programs like SHELXL . Key parameters include R-factors (e.g., ), mean bond length deviations (), and hydrogen bonding analysis. The ORTEP-III software is used for graphical representation of thermal ellipsoids and molecular geometry .
Q. What spectroscopic techniques are essential for validating the functional groups and regiochemistry of this pyrazolone derivative?
- IR spectroscopy identifies carbonyl () and N–H stretching vibrations. NMR spectroscopy resolves substituent positions: -NMR detects aromatic protons and methyl groups, while -NMR confirms carbonyl carbons () and benzoyl/phenyl ring environments .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement?
- Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:
- Using SHELXL’s TWIN/BASF commands to model twinned crystals .
- Validating hydrogen-bonding networks via graph-set analysis (e.g., or motifs) to ensure geometric consistency with related structures .
- Cross-validating with spectroscopic data to resolve ambiguities in electron density maps .
Q. What experimental design principles optimize the synthesis of pyrazolone derivatives for high yield and scalability?
- Key factors include:
- Solvent selection (e.g., glacial acetic acid for acid-catalyzed cyclization) .
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Post-synthetic purification via column chromatography or recrystallization in ethanol .
Q. How can intermolecular interactions in the crystal lattice be systematically analyzed to predict physicochemical properties?
- Hydrogen bonding and π–π stacking interactions are quantified using:
- Mercury or CrystalExplorer for visualization and Hirshfeld surface analysis .
- DFT calculations to correlate packing motifs with solubility or thermal stability .
- Comparative studies with structurally similar compounds (e.g., 4-(benzo[d]thiazol-2-yl) derivatives) reveal trends in supramolecular assembly .
Q. What strategies are employed to evaluate the biological activity of this compound in vitro?
- Standardized protocols include:
- Antimicrobial assays : Agar dilution methods against Gram-positive/negative bacteria, with MIC (minimum inhibitory concentration) determination .
- Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits .
- Molecular docking : AutoDock or Schrödinger Suite to predict binding affinities toward target proteins (e.g., cyclooxygenase) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
